molecular formula C10H20NO3P B5154343 N-[[methyl(propan-2-yloxy)phosphoryl]methyl]-N-prop-2-enylacetamide

N-[[methyl(propan-2-yloxy)phosphoryl]methyl]-N-prop-2-enylacetamide

Cat. No.: B5154343
M. Wt: 233.24 g/mol
InChI Key: XMJFKEKZZOPQSU-UHFFFAOYSA-N
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Description

N-[[methyl(propan-2-yloxy)phosphoryl]methyl]-N-prop-2-enylacetamide is a complex organic compound with a unique structure that includes a phosphoryl group, an acetamide group, and an allyl group

Properties

IUPAC Name

N-[[methyl(propan-2-yloxy)phosphoryl]methyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO3P/c1-6-7-11(10(4)12)8-15(5,13)14-9(2)3/h6,9H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJFKEKZZOPQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)CN(CC=C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[methyl(propan-2-yloxy)phosphoryl]methyl]-N-prop-2-enylacetamide typically involves multiple steps. One common method includes the reaction of methyl(propan-2-yloxy)phosphoryl chloride with N-prop-2-enylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[methyl(propan-2-yloxy)phosphoryl]methyl]-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

N-[[methyl(propan-2-yloxy)phosphoryl]methyl]-N-prop-2-enylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[[methyl(propan-2-yloxy)phosphoryl]methyl]-N-prop-2-enylacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. The allyl group may also participate in covalent bonding with target molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl methylphosphonate: Similar in structure but lacks the allyl and acetamide groups.

    Methylphosphonic acid diisopropyl ester: Similar phosphoryl group but different substituents.

Uniqueness

N-[[methyl(propan-2-yloxy)phosphoryl]methyl]-N-prop-2-enylacetamide is unique due to its combination of a phosphoryl group, an allyl group, and an acetamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

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